Talinolol is a synthetic, highly selective β1-adrenergic receptor antagonist. [, , , , , ] It is primarily used in scientific research as a probe drug to study the activity and function of P-glycoprotein (P-gp, also known as ABCB1), a transmembrane protein responsible for efflux transport of various compounds, including many drugs, across cell membranes. [, , , , , , , , , , , , , , , , , , , , , , ] Due to its relatively low metabolism and predominant excretion in unchanged form, Talinolol is particularly valuable for investigating P-gp mediated drug interactions and their impact on drug absorption, distribution, and elimination. [, , ]
Future Directions
Further Elucidation of P-gp Interactions: While extensively studied, the complex interplay between Talinolol and P-gp, including the influence of various factors like genetics, diet, and co-administered drugs, warrants further investigation. [, , , ]
Exploring Other Transporters: Research suggests that transporters other than P-gp may also play a role in Talinolol disposition. Investigating the contribution of these transporters could provide a more complete understanding of its pharmacokinetics. []
Developing Improved P-gp Probes: While a valuable tool, Talinolol's limitations as a P-gp probe, such as its susceptibility to other transporters, necessitate the development of more specific and sensitive probes for future research. [, ]
Translational Research: Continued efforts to translate findings from Talinolol studies into clinical practice are essential for optimizing drug therapy and minimizing adverse drug reactions related to P-gp mediated drug interactions. [, , ]
Related Compounds
R-Verapamil
Compound Description: R-Verapamil is an enantiomer of the calcium channel blocker verapamil. It is also a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter protein. [, , ]
Relevance: R-Verapamil is relevant to talinolol because it has been shown to decrease the oral bioavailability of talinolol in humans, likely by inhibiting P-gp-mediated efflux in the intestine. This suggests a potential drug interaction between the two compounds. [] Talinolol is a substrate of P-gp. [, , ]
Norverapamil
Compound Description: Norverapamil is the primary metabolite of verapamil, and also exhibits some degree of P-gp inhibition. []
Relevance: Like R-verapamil, norverapamil could potentially contribute to P-gp inhibition and influence the pharmacokinetics of talinolol when co-administered. []
4-trans-Hydroxytalinolol
Compound Description: 4-trans-Hydroxytalinolol is a major metabolite of talinolol formed through hepatic metabolism. []
Relevance: The formation of 4-trans-hydroxytalinolol, primarily mediated by CYP3A4, contributes to the elimination of talinolol. The stereoselective metabolism of talinolol, where the S(−) enantiomer is metabolized faster than the R(+) enantiomer, results in a slightly higher bioavailability of the R(+) enantiomer. []
Ketoconazole
Compound Description: Ketoconazole is an antifungal medication and a known inhibitor of CYP3A4, a key enzyme involved in drug metabolism. []
Relevance: Ketoconazole inhibits the metabolism of talinolol in human liver microsomes, indicating a potential drug interaction that could increase talinolol exposure. This interaction highlights the role of CYP3A4 in the metabolism of talinolol. []
Rifampicin
Compound Description: Rifampicin is an antibiotic and a strong inducer of CYP3A4 activity, which can impact drug metabolism. []
Relevance: Rifampicin intensifies the stereoselective disposition of talinolol by inducing the metabolism of both enantiomers, further highlighting the role of CYP3A4 in talinolol metabolism. This interaction emphasizes the potential for drug interactions with talinolol in the presence of CYP3A4 modulators. []
Barnidipine
Compound Description: Barnidipine is a long-acting calcium channel blocker and, like verapamil, acts as a potent inhibitor of P-glycoprotein. []
Relevance: Similar to verapamil, barnidipine increases talinolol bioavailability by inhibiting P-gp. The study suggests that the effect of barnidipine on talinolol pharmacokinetics might be dose-dependent and could be amplified upon repeated administration, indicating potential clinical significance. []
Naringin
Compound Description: Naringin is a flavonoid found abundantly in grapefruit and is known to interact with drug transporters. []
Relevance: Naringin exhibits species-specific effects on talinolol absorption. It inhibits OATP-mediated talinolol uptake in humans, reducing talinolol absorption. In rats, it inhibits both OATP and P-gp, but the net effect is increased talinolol absorption due to its stronger inhibition of P-gp. []
Cyclosporine A
Compound Description: Cyclosporine A is an immunosuppressant drug and a known inhibitor of P-gp. [, ]
Relevance: Similar to other P-gp inhibitors, co-administration of talinolol with cyclosporine A leads to increased bioavailability of talinolol, particularly after administration to the stomach or colon in rats. This observation emphasizes the role of P-gp in limiting talinolol absorption. [, ]
Silymarin
Compound Description: Silymarin is an herbal extract derived from milk thistle with purported hepatoprotective properties and potential for drug interactions. []
Relevance: Silymarin increases the plasma concentration of talinolol, likely through inhibition of P-gp, similar to other P-gp inhibitors mentioned. The effect was more pronounced in individuals with specific MDR1 genotypes (TT homozygotes). []
Curcumin
Compound Description: Curcumin is a natural polyphenol found in turmeric with potential anti-inflammatory and P-gp inhibitory effects. []
Relevance: Similar to silymarin, curcumin increased the plasma concentrations of talinolol, indicating an interaction likely mediated by P-gp inhibition. This interaction was also influenced by ABCB1 C3435T genotype, with greater effects observed in individuals carrying the TT genotype. []
Daidzein
Compound Description: Daidzein is an isoflavone found in soybeans, often studied for its potential health effects. It is a known substrate of P-gp. []
Relevance: Daidzein showed significant effects on the pharmacokinetics of talinolol by decreasing its AUC and T1/2, irrespective of the MDR1-3435 genotype. This suggests that daidzein might affect talinolol pharmacokinetics through mechanisms beyond P-gp modulation. []
18α-Glycyrrhetinic Acid (α-GA) and 18β-Glycyrrhetinic Acid (β-GA)
Compound Description: 18α-Glycyrrhetinic acid (α-GA) and 18β-Glycyrrhetinic acid (β-GA) are aglycones of glycyrrhizic acid, a constituent of licorice root, with potential for modulating drug transporters. []
Relevance: Both α-GA and β-GA were found to increase the transport of talinolol in Caco-2 cell monolayers, indicating their potential to induce P-gp activity and potentially influence talinolol disposition in vivo. []
Tangeretin, Nobiletin, 3,5,6,7,8,3',4'-Heptamethoxyflavone, and Sinensetin
Compound Description: These compounds are polymethoxylated flavones (PMFs) found in citrus fruits, known for various biological activities, including potential interactions with drug transporters. []
Relevance: These PMFs, particularly tangeretin, significantly decreased talinolol transport across Caco-2 cell monolayers, suggesting their inhibitory effects on P-gp activity and potential for altering talinolol pharmacokinetics. []
Midazolam
Compound Description: Midazolam is a benzodiazepine medication primarily metabolized by CYP3A4, making it a suitable probe substrate for assessing CYP3A4 activity. []
Relevance: While not structurally related to talinolol, midazolam is relevant because, like talinolol, it is a substrate of CYP3A4. Studying how a compound affects both midazolam and talinolol's pharmacokinetics can help determine if that compound interacts with CYP3A4. For example, in one study, genistein decreased the AUC, Cmax, and t1/2 of both midazolam and talinolol while increasing their oral clearance. This suggests that genistein induces both CYP3A and P-gp activity. []
Source and Classification
Talinolol was first synthesized in the 1970s and has since been utilized in clinical settings. It belongs to the class of beta-blockers, which are widely used in treating various cardiovascular diseases. The compound is categorized under non-selective beta-blockers due to its affinity for both beta-1 and beta-2 adrenergic receptors, although it shows a greater selectivity towards beta-1 receptors.
Synthesis Analysis
The synthesis of talinolol involves several steps, typically beginning with the preparation of a cyclohexylamine derivative. The key steps include:
Formation of the Cyclohexyl Ring: The cyclohexyl group is introduced through alkylation reactions involving cyclohexyl halides.
Amine Coupling: Secondary amines are coupled with appropriate electrophiles to form the desired amine structure.
Hydroxylation: Hydroxyl groups are added to specific positions on the aromatic ring, which is crucial for the biological activity of talinolol.
A notable synthesis route reported involves the use of epoxide intermediates and secondary amines, leading to the formation of talinolol through ring closure reactions mediated by various reagents, including p-tosyl chloride.
Molecular Structure Analysis
Talinolol has a complex molecular structure characterized by the following features:
Chemical Formula: C17H24N2O
Molecular Weight: 288.39 g/mol
Functional Groups: The molecule contains an aromatic ring, a cyclohexyl moiety, and an ethanolamine side chain.
The three-dimensional structure of talinolol reveals a configuration that allows it to fit into the active sites of beta-adrenergic receptors effectively, facilitating its action as an antagonist.
Structural Data
X-ray Crystallography: Studies have shown that talinolol can adopt multiple conformations in solution, crucial for its interaction with receptor sites.
Conformational Flexibility: The presence of multiple rotatable bonds contributes to its binding affinity and selectivity towards beta receptors.
Chemical Reactions Analysis
Talinolol undergoes several chemical reactions relevant to its pharmacokinetics and metabolism:
Hydroxylation: This reaction primarily occurs in the liver and leads to various metabolites that can influence its efficacy and safety profile.
Conjugation Reactions: Talinolol is subject to phase II metabolism where it forms glucuronides, enhancing its solubility for excretion.
Degradation Pathways: Talinolol can degrade under certain conditions, leading to loss of pharmacological activity.
The metabolic pathways have been characterized using high-performance liquid chromatography coupled with mass spectrometry techniques, allowing for detailed profiling of talinolol and its metabolites in biological samples.
Mechanism of Action
Talinolol exerts its effects primarily through antagonism of beta-adrenergic receptors:
Beta-1 Receptor Blockade: By selectively blocking these receptors in the heart, talinolol reduces heart rate and myocardial contractility.
Secondary Effects: It also has implications on renin release from the kidneys, contributing to lower blood pressure through decreased angiotensin II levels.
Studies indicate that talinolol's binding affinity varies based on structural modifications made during synthesis, affecting its potency as a beta-blocker.
Physical and Chemical Properties Analysis
Talinolol exhibits several important physical and chemical properties:
Solubility: It has variable solubility in water (approximately 36% to 69% bioavailability), influenced by formulation types such as self-nanoemulsifying drug delivery systems (SNEDDS) that enhance absorption rates significantly.
Stability: Talinolol remains stable under standard storage conditions but may degrade in extreme pH environments.
Melting Point: The melting point ranges around 150°C, indicating good thermal stability for pharmaceutical formulations.
These properties are critical for developing effective drug delivery systems that maximize absorption while minimizing degradation during storage and transit through the gastrointestinal tract.
Applications
Talinolol has several applications in clinical pharmacology:
Hypertension Management: It is widely prescribed for managing high blood pressure due to its efficacy in reducing heart rate and myocardial oxygen demand.
Cardiac Conditions: Used in treating arrhythmias and other cardiovascular disorders.
Research Applications: Talinolol serves as a model compound in pharmacokinetic studies due to its well-characterized metabolic pathways and receptor interactions.
Additionally, ongoing research explores its potential applications beyond traditional uses, including effects on cholesterol metabolism and interactions with various transport proteins that modulate drug absorption.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tacedinaline is a benzamide obtained by formal condensation of the carboxy group of 4-acetamidobenzoic acid with one of the amino groups of 1,2-phenylenediamine. An oral cytostatic drug with impressive differential activity against leukemic cells and normal stem-cells. Also used in combination therapy for selected tumors including non-smoll cell lung, pancreatic, breast, and colorectal cancers. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and an antineoplastic agent. It is a member of acetamides, a member of benzamides and a substituted aniline. It is functionally related to a 1,2-phenylenediamine. Tacedinaline has been used in trials studying the treatment of Lung Cancer, Multiple Myeloma, and Pancreatic Cancer. Acetyldinaline is under investigation in clinical trial NCT00005624 (CI-994 in Treating Patients With Advanced Myeloma). Tacedinaline is an orally bioavailable substituted benzamide derivative with potential antineoplastic activity. Tacedinaline inhibits histone deacetylation, which may result in histone hyperacetylation, followed by the induction of differentiation, the inhibition of cell proliferation, and apoptosis in susceptible tumor cell populations.
Tacrine is a member of the class of acridines that is 1,2,3,4-tetrahydroacridine substituted by an amino group at position 9. It is used in the treatment of Alzheimer's disease. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is a member of acridines and an aromatic amine. It is a conjugate base of a tacrine(1+). A centerally active cholinesterase inhibitor that has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders. Tacrine has been discontinued for the United States market. Tacrine is a Cholinesterase Inhibitor. The mechanism of action of tacrine is as a Cholinesterase Inhibitor. Tacrine is an oral acetylcholinesterase inhibitor previously used for therapy of Alzheimer disease. Tacrine therapy is associated with a very high rate of serum aminotransferase elevations during therapy and has been linked to several instances of clinically apparent, acute liver injury. Tacrine is only found in individuals that have used or taken this drug. It is a centerally active cholinesterase inhibitor that has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders. The mechanism of tacrine is not fully known, but it is suggested that the drug is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases. This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses. The result is a prolonged effect of acetylcholine. A cholinesterase inhibitor that crosses the blood-brain barrier. Tacrine has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders.
1,2,3,4-tetrahydro-9-aminoacridine hydrochloride monohydrate appears as yellow needles (from concentrated hydrochloric acid); white powder. pH of 1.5% solution: 4.5-6. Bitter taste. (NTP, 1992) Tacrine Hydrochloride is the hydrochloride salt form of tacrine, an aminoacridine derivative with cognitive stimulating property. Although the mechanism of action has not been fully elucidated, tacrine hydrochloride may bind reversibly to cholinesterase, acetylcholinesterase as well as butyrylcholinesterase, thereby decreasing the breakdown of acetylcholine, and prolonging synaptic actions as well as increased release of acetylcholine. In addition, this agent inhibits monoamine oxidase (MAO) and may inhibit the reuptake of catecholamines and serotonin. Finally, a novel mechanism of action studied in animal models suggests tacrine to attenuate the production of interleukin-1beta in the hippocampus and blood, thereby producing central and peripheral anti-inflammatory effects that may play a role in Alzheimer's disease. A cholinesterase inhibitor that crosses the blood-brain barrier. Tacrine has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer's disease and other central nervous system disorders.
Tadalafil is a pyrazinopyridoindole that is 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione substituted at position 2 by a methyl group and at position 6 by a 1,3-benzodioxol-5-yl group (the 6R,12aR-diastereomer). A phosphodiesterase V inhibitor inhibitor, currently marketed in pill form for treating erectile dysfunction under the name Cialis; and under the name Adcirca for the treatment of pulmonary arterial hypertension. It has a role as an EC 3.1.4.35 (3',5'-cyclic-GMP phosphodiesterase) inhibitor and a vasodilator agent. It is a pyrazinopyridoindole and a member of benzodioxoles. Tadalafil is a selective phosphodiesterase-5 inhibitor that is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy. It was first approved in 2003 by the FDA for use in ED and later in 2009 for PAH. In contrast to other PDE5 inhibitors like [sildenafil], tadalafil has greater selectivity for PDE5 and a longer half-life which has made it a more suitable option for chronic once-daily dosing in the treatment of PAH. Tadalafil is a Phosphodiesterase 5 Inhibitor. The mechanism of action of tadalafil is as a Phosphodiesterase 5 Inhibitor. Tadalafil is a carboline-based compound with vasodilatory activity. Tadalafil selectively inhibits the cyclic guanosine monophosphate (cGMP)-specific type 5 phosphodiesterase- (PDE-5)-mediated degradation of cGMP, which is found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. Inhibition of cGMP degradation by tadalafil results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection. A carboline derivative and PHOSPHODIESTERASE 5 INHIBITOR that is used primarily to treat ERECTILE DYSFUNCTION; BENIGN PROSTATIC HYPERPLASIA and PRIMARY PULMONARY HYPERTENSION. See also: Finasteride; tadalafil (component of).
Tadalafil is a pyrazinopyridoindole that is 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione substituted at position 2 by a methyl group and at position 6 by a 1,3-benzodioxol-5-yl group (the 6R,12aR-diastereomer). A phosphodiesterase V inhibitor inhibitor, currently marketed in pill form for treating erectile dysfunction under the name Cialis; and under the name Adcirca for the treatment of pulmonary arterial hypertension. It has a role as an EC 3.1.4.35 (3',5'-cyclic-GMP phosphodiesterase) inhibitor and a vasodilator agent. It is a pyrazinopyridoindole and a member of benzodioxoles. Tadalafil is a selective phosphodiesterase-5 inhibitor that is used in the treatment of erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy. It was first approved in 2003 by the FDA for use in ED and later in 2009 for PAH. In contrast to other PDE5 inhibitors like [sildenafil], tadalafil has greater selectivity for PDE5 and a longer half-life which has made it a more suitable option for chronic once-daily dosing in the treatment of PAH. Tadalafil is a Phosphodiesterase 5 Inhibitor. The mechanism of action of tadalafil is as a Phosphodiesterase 5 Inhibitor. Tadalafil is a carboline-based compound with vasodilatory activity. Tadalafil selectively inhibits the cyclic guanosine monophosphate (cGMP)-specific type 5 phosphodiesterase- (PDE-5)-mediated degradation of cGMP, which is found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. Inhibition of cGMP degradation by tadalafil results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection. A carboline derivative and PHOSPHODIESTERASE 5 INHIBITOR that is used primarily to treat ERECTILE DYSFUNCTION; BENIGN PROSTATIC HYPERPLASIA and PRIMARY PULMONARY HYPERTENSION. See also: Finasteride; tadalafil (component of).